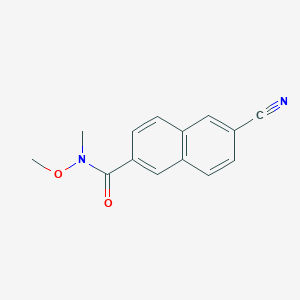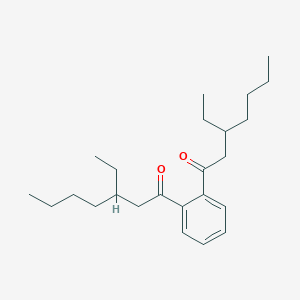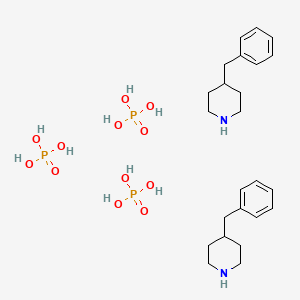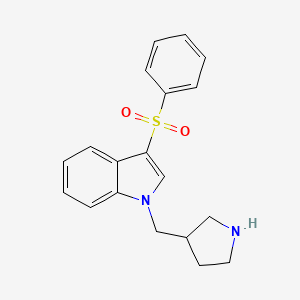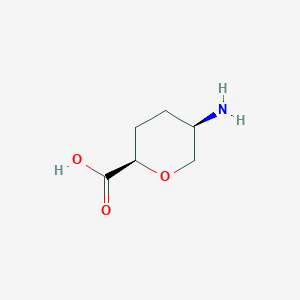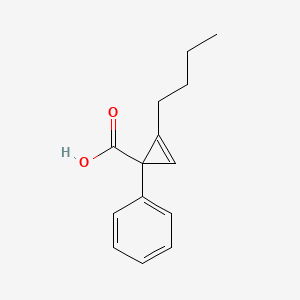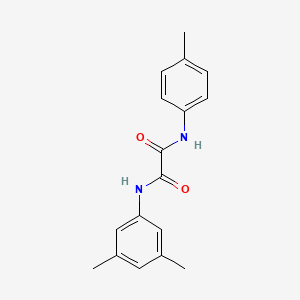![molecular formula C22H45O7P B12531252 2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate CAS No. 870467-32-6](/img/structure/B12531252.png)
2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate typically involves the esterification of octadecanoic acid with 2-[2-(phosphonooxy)ethoxy]ethanol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 2-[2-(phosphonooxy)ethoxy]ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphonic acids.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2-[2-(phosphonooxy)ethoxy]ethanol.
Oxidation: Corresponding carboxylic acids and phosphonic acids.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the phosphonooxy group can interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid: A simple fatty acid without the phosphonooxyethoxy group.
2-[2-(Phosphonooxy)ethoxy]ethanol: The alcohol counterpart of the ester.
Phosphonooxyethyl esters: A class of compounds with similar functional groups but different alkyl chains.
Uniqueness
2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate is unique due to its combination of a long alkyl chain (octadecanoate) and a phosphonooxyethoxy group. This structure imparts distinct physicochemical properties, such as amphiphilicity and the ability to participate in specific biochemical interactions, making it valuable for various applications in research and industry.
Properties
CAS No. |
870467-32-6 |
|---|---|
Molecular Formula |
C22H45O7P |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-(2-phosphonooxyethoxy)ethyl octadecanoate |
InChI |
InChI=1S/C22H45O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)28-20-18-27-19-21-29-30(24,25)26/h2-21H2,1H3,(H2,24,25,26) |
InChI Key |
VLLPZBNVXOOJSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


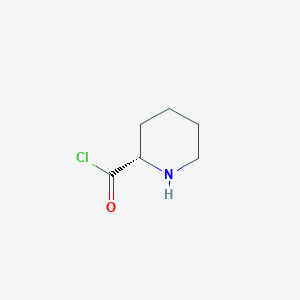

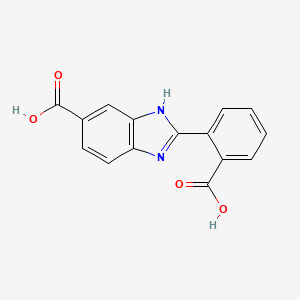
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
